Methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-bromothieno[3,2-b]thiophene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2S2/c1-11-8(10)6-2-5-7(13-6)4(9)3-12-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZRPSOQRMUSSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Bromination at the 6-Position
Bromination of the thieno[3,2-b]thiophene core at the 6-position is critical for synthesizing the target compound. Two primary methodologies dominate:
Method A: N-Bromosuccinimide (NBS) with Iron(III) Bromide Catalysis
NBS in dichloromethane or chloroform, combined with a catalytic amount of iron(III) bromide (FeBr₃), achieves regioselective bromination at the 6-position. Reaction temperatures are maintained between 0–25°C to minimize di-bromination byproducts. This approach yields 70–85% of the monobrominated product, as inferred from analogous thiophene bromination protocols.
Method B: Direct Bromine (Br₂) in Halohydrocarbon Solvents
Gaseous bromine dissolved in dichloromethane or chloroform reacts with thieno[3,2-b]thiophene at -10°C to 0°C, producing the 6-bromo derivative in 65–78% yield. The low temperature suppresses polysubstitution, though stoichiometric control is essential to avoid over-bromination.
Solvent and Temperature Optimization
Halohydrocarbon solvents like dichloromethane and chloroform are preferred due to their ability to stabilize reactive intermediates. Trials with tetrahydrofuran (THF) or dimethylformamide (DMF) resulted in reduced regioselectivity, likely due to solvent coordination effects.
Carboxylic Acid Group Introduction at the 2-Position
Diethyl Malonate Coupling
The brominated intermediate undergoes nucleophilic aromatic substitution with diethyl malonate in the presence of potassium carbonate (K₂CO₃) and DMF. This step forms diethyl (6-bromothieno[3,2-b]thiophene-2-yl)malonate, which is subsequently saponified using lithium hydroxide (LiOH) in tetrahydrofuran-methanol-water mixtures. Decarboxylation under acidic conditions (6N HCl) yields 6-bromothieno[3,2-b]thiophene-2-carboxylic acid with an overall yield of 72–88%.
Direct Carboxylation via Carbon Dioxide Insertion
An alternative route involves palladium-catalyzed carboxylation using carbon dioxide under high pressure. While this method bypasses malonate intermediates, it requires specialized equipment and achieves lower yields (55–65%).
Esterification to Methyl 6-Bromothieno[3,2-b]thiophene-2-Carboxylate
Acid-Catalyzed Fischer Esterification
The carboxylic acid intermediate is refluxed with excess methanol and sulfuric acid (H₂SO₄) as a catalyst. This classic Fischer esterification method achieves 85–92% conversion after 12–18 hours. Prolonged reaction times risk acid-catalyzed decomposition of the thienothiophene core.
Diazomethane-Mediated Methylation
Diazomethane in diethyl ether rapidly converts the carboxylic acid to the methyl ester at 0°C within 1 hour, yielding 94–97% product. However, diazomethane’s toxicity and explosivity limit its industrial applicability.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Scaling up bromination and esterification steps using continuous flow reactors improves heat dissipation and reduces reaction times. For example, bromination with NBS in a microreactor achieves 89% yield at 25°C with a residence time of 5 minutes, compared to 3 hours in batch processes.
Solvent Recycling and Waste Management
Halohydrocarbon solvents are recovered via distillation and reused in subsequent batches, reducing environmental impact. Neutralization of acidic byproducts with calcium carbonate minimizes hazardous waste generation.
Data Tables: Comparative Analysis of Key Methods
Table 1. Bromination Methods for Thieno[3,2-b]thiophene
| Brominating Agent | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| NBS | FeBr₃ | CH₂Cl₂ | 0–25°C | 70–85 |
| Br₂ | None | CHCl₃ | -10–0°C | 65–78 |
Table 2. Esterification Conditions and Outcomes
| Method | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Fischer Esterification | H₂SO₄ | 12–18 | 85–92 |
| Diazomethane | None | 1 | 94–97 |
Chemical Reactions Analysis
Types of Reactions: Methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (copper(I) iodide).
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF).
Major Products:
Substitution: Various substituted thieno[3,2-b]thiophenes.
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Scientific Research Applications
Chemical Synthesis
Methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate serves as a versatile building block for synthesizing more complex organic molecules. The compound can be synthesized through bromination of thieno[3,2-b]thiophene followed by esterification with methanol. This process can be achieved using catalysts such as iron(III) bromide for bromination and strong acids for esterification. The compound's ability to undergo further functionalization makes it valuable in creating derivatives with enhanced properties.
Synthesis Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| Bromination | Electrophilic substitution | Bromine or N-bromosuccinimide (NBS) + catalyst |
| Esterification | Condensation | Methanol + strong acid |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound derivatives. Research indicates that these compounds exhibit significant growth inhibition against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468. For instance, one derivative showed a GI50 concentration of 13 μM, effectively reducing cell proliferation and tumor size in in vivo models like the chick chorioallantoic membrane (CAM) assay .
Key Findings:
- Cell Lines Tested: MDA-MB-231, MDA-MB-468 (TNBC), MCF-12A (non-tumorigenic)
- Assays Conducted: Sulforhodamine B assay, trypan blue exclusion assay, bromodeoxyuridine incorporation assay.
- Mechanism: The compound appears to affect cell cycle progression without inducing apoptosis, suggesting alternative mechanisms of action.
Anti-inflammatory and Antimicrobial Properties
In addition to its anticancer potential, this compound derivatives have been explored for their anti-inflammatory and antimicrobial activities. Thiophene derivatives are known to influence various biochemical pathways related to inflammation and microbial infections. Their ability to modulate these pathways positions them as candidates for developing new therapeutic agents.
Industrial Applications
This compound is also utilized in the field of materials science. It plays a crucial role in the development of organic semiconductors used in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The compound's electronic properties make it suitable for applications in organic electronics, where it can be employed to enhance device performance.
Industrial Uses Overview
| Application | Description |
|---|---|
| Organic Semiconductors | Used in OLEDs and OFETs for improved performance |
| Material Science | Serves as a precursor for functionalized thiophenes |
Mechanism of Action
The mechanism of action of methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and ester group can influence the compound’s binding affinity and selectivity towards these targets. In materials science, its electronic properties are utilized to enhance the performance of organic electronic devices .
Comparison with Similar Compounds
Ethyl 6-Bromothieno[3,2-b]thiophene-2-carboxylate
Methyl Thieno[3,2-b]thiophene-2-carboxylate
Methyl 6-Chlorobenzo[b]thiophene-2-carboxylate
- Structure : Features a benzo[b]thiophene core (benzene fused to thiophene) with a chlorine substituent.
- Impact : The benzo[b]thiophene system enhances aromaticity, while chlorine’s smaller atomic radius and lower electronegativity (vs. bromine) reduce steric hindrance and polarizability.
Target Compound and Ethyl Analog
- Methyl 6-Bromothieno[3,2-b]thiophene-2-carboxylate: Synthesized via ring-closure reactions of brominated thiophene precursors with mercaptoacetate esters, followed by hydrolysis (e.g., using LiOH in THF/MeOH) .
- Ethyl 6-Bromothieno[3,2-b]thiophene-2-carboxylate: Similar synthesis route but substitutes ethyl mercaptoacetate for methyl mercaptoacetate .
Non-Brominated and Chlorinated Analogs
- Methyl Thieno[3,2-b]thiophene-2-carboxylate: Prepared via Friedel-Crafts acylation or nucleophilic aromatic substitution without bromination .
- Methyl 6-Chlorobenzo[b]thiophene-2-carboxylate : Synthesized using Gewald reaction protocols or halogenation of benzo[b]thiophene precursors .
Physicochemical Properties
- Key Observations :
- Bromine and ester groups reduce aqueous solubility.
- Ethyl ester derivatives exhibit higher molecular weights and distinct hazard profiles compared to methyl analogs.
Spectral and Reactivity Comparisons
NMR and IR Spectroscopy
Reactivity
- Brominated Analogs : The bromine atom enables cross-coupling (e.g., Suzuki, Heck) for introducing aryl or alkyl groups .
- Chlorinated Benzo[b]thiophenes : Chlorine is less reactive than bromine in coupling reactions, requiring harsher conditions .
- Non-Brominated Derivatives: Limited utility in coupling reactions but serve as intermediates for electrophilic substitutions.
Biological Activity
Methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activities associated with this compound, focusing on its synthesis, antitumor effects, and mechanisms of action based on recent studies.
Synthesis of this compound
The synthesis of this compound typically involves several key reactions, including the Sonogashira coupling and Suzuki-Miyaura cross-coupling techniques. These methods allow for the introduction of various aryl groups, which are crucial for enhancing the biological activity of the resulting derivatives. The compound can be synthesized from 6-bromothieno[3,2-b]thiophene through reactions with different aryl halides or boronic acids to produce a variety of methyl thieno derivatives with potential antitumor activity .
Antitumor Effects
The biological activity of this compound has been primarily evaluated through its antitumor effects on various cancer cell lines. Notably, studies have demonstrated significant growth inhibition in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468. The half-maximal inhibitory concentration (GI50) values for some derivatives were found to be notably low, indicating potent antitumor activity .
Table 1: Antitumor Activity of this compound Derivatives
| Compound | Cell Line | GI50 (μM) | Mechanism of Action |
|---|---|---|---|
| 2e | MDA-MB-231 | 13 | Cell cycle arrest in G0/G1 phase |
| 2f | MDA-MB-468 | Not reported | Induces apoptosis |
| 2h | MCF-12A (non-tumor) | >50 | Minimal effect on non-tumor cells |
The most promising derivative, compound 2e, exhibited a GI50 value of 13 μM against MDA-MB-231 cells and was shown to increase the proportion of cells in the G0/G1 phase while decreasing those in the S phase. This suggests that the compound may interfere with cell cycle progression rather than inducing apoptosis directly .
The mechanisms underlying the anticancer activity of this compound derivatives involve both cell cycle modulation and potential apoptosis pathways. In studies involving flow cytometry and trypan blue exclusion assays, it was observed that while some compounds caused significant cell cycle arrest, they did not consistently induce apoptosis markers such as PARP or caspase-3 activation .
This differential response suggests that these compounds may exert their effects through multiple pathways, including:
- Cell Cycle Arrest : Compounds like 2e cause an increase in G0/G1 phase cells while reducing those in S phase.
- Inhibition of Proliferation : The reduction in viable cell numbers correlates with decreased proliferation rates in treated cells.
- Minimal Apoptotic Effects : Some derivatives do not significantly activate apoptotic pathways despite inhibiting tumor growth.
Case Studies
Recent research has focused on evaluating the efficacy and safety profiles of these compounds through various models:
- In Vitro Studies : The sulforhodamine B assay was employed to assess growth inhibition across different cancer cell lines. Results indicated selective toxicity towards cancerous cells while sparing non-tumorigenic cell lines .
- In Vivo Models : Preliminary studies using chick chorioallantoic membrane (CAM) models showed that certain derivatives could reduce tumor size effectively without adverse effects on surrounding tissues .
Q & A
Q. What are the primary synthetic routes for Methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate?
The compound is typically synthesized via bromination of a thieno[3,2-b]thiophene precursor followed by esterification. For example, bromination using Br₂ in the presence of AlCl₃ introduces the bromo group at position 6, while subsequent esterification with methanol and a catalyst (e.g., H₂SO₄) yields the methyl ester. Careful control of reaction stoichiometry and temperature minimizes dibrominated byproducts . Alternatively, intermediates like 6-bromothieno[3,2-b]thiophene-2-carboxylic acid (from hydrolysis) can undergo esterification .
Q. How is reverse-phase HPLC employed in purifying intermediates?
Reverse-phase HPLC with methanol-water gradients (e.g., 30% → 100% methanol) effectively isolates intermediates. For instance, in similar thiophene derivatives, this method removes unreacted starting materials and byproducts, achieving >95% purity. Adjusting the gradient slope optimizes separation based on polarity differences .
Q. What spectroscopic techniques confirm the compound’s structure?
Q. What are optimal storage conditions to prevent decomposition?
Store at ≤4°C in airtight, light-protected containers. Brominated heterocycles are prone to hydrolysis and photodegradation; desiccants (e.g., silica gel) further enhance stability .
Advanced Research Questions
Q. How can low yields in bromination steps due to dibrominated byproducts be mitigated?
- Stoichiometric Control : Use sub-equimolar Br₂ (0.95 equivalents) to limit over-bromination.
- Purification Strategies : Convert crude mixtures to acetals (e.g., ethylene acetal) for easier separation via distillation or column chromatography .
- Catalyst Optimization : Replace AlCl₃ with N-bromosuccinimide (NBS) for milder, regioselective bromination .
Q. What cross-coupling reactions utilize the bromo substituent?
The bromo group enables:
- Suzuki-Miyaura Coupling : React with boronic esters (e.g., ethyl 5-(pinacolatoboryl)thieno[3,2-b]thiophene-2-carboxylate) under Pd catalysis (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) to form biaryl derivatives .
- Buchwald-Hartwig Amination : Introduce amines via Pd-XPhos catalysts, yielding amino-functionalized analogs for biological screening .
Q. How to resolve contradictory NMR data from overlapping aromatic signals?
- 2D NMR (COSY, HSQC) : Resolves coupling patterns and assigns protons to specific carbons.
- Variable Temperature NMR : Reduces signal broadening caused by dynamic exchange processes.
- Deuterated Solvent Screening : Use DMSO-d₆ instead of CDCl₃ to shift proton environments .
Q. What mechanistic insights guide functionalization at the thiophene ring?
- Electrophilic Substitution : Bromination proceeds via σ-complex intermediates stabilized by sulfur’s electron-donating effect.
- Lithiation Strategies : n-BuLi/TMEDA deprotonates the α-position, enabling formylation or alkylation (e.g., DMF quenching yields aldehyde derivatives) .
Q. How to design derivatives for biological activity assessment?
- Ester Hydrolysis : Convert the methyl ester to a carboxylic acid for salt formation or conjugation.
- Nucleophilic Substitution : Replace bromine with azides, amines, or thiols to modulate solubility and target interactions.
- Hybrid Molecules : Attach pharmacophores (e.g., furan, pyridine) via cross-coupling, inspired by bioactive benzo[b]thiophene analogs .
Q. What strategies validate synthetic routes for reproducibility?
- In-Situ Monitoring : Use TLC or LC-MS to track reaction progress and intermediate stability.
- Scale-Up Protocols : Optimize solvent volumes (e.g., THF vs. DCM) and catalyst loading for consistent yields.
- Crystallography : Confirm regiochemistry via single-crystal X-ray diffraction of intermediates .
Data Contradiction Analysis
- Discrepancies in Bromination Efficiency : Variations in AlCl₃ vs. NBS methods may arise from solvent polarity (AlCl₃ requires anhydrous conditions) or competing side reactions. Cross-validate with GC-MS to quantify byproduct ratios .
- Divergent Melting Points : Polymorphism or residual solvents (e.g., methanol) can alter observed mp. Recrystallize from ethanol/water mixtures and compare DSC profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
